molecular formula C15H15NO3 B1307107 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 878427-40-8

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B1307107
CAS No.: 878427-40-8
M. Wt: 257.28 g/mol
InChI Key: MGVJGSGMITZAIX-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a complex organic compound that features a unique combination of a benzodioxin ring and a pyrrole ring

Preparation Methods

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzodioxin moiety, which is then coupled with a pyrrole derivative. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the coupling reactions .

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzodioxin and pyrrole rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The benzodioxin and pyrrole rings may play a role in binding to these targets, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde include:

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not observed in its analogs.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-7-12(9-17)11(2)16(10)13-3-4-14-15(8-13)19-6-5-18-14/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVJGSGMITZAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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